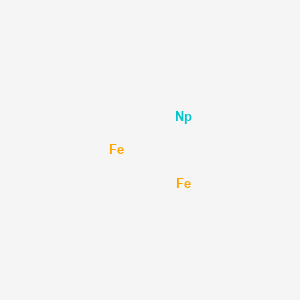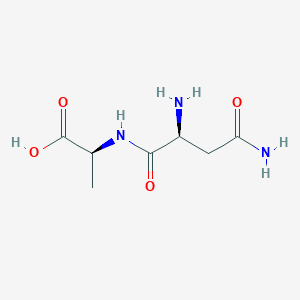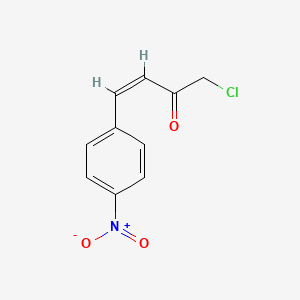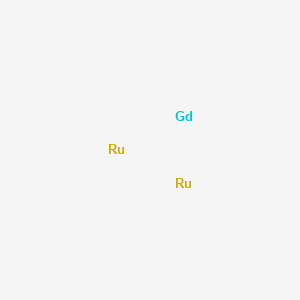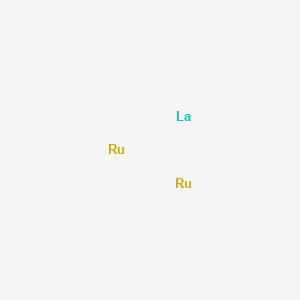
Lanthanum--ruthenium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum–ruthenium (1/2) is a compound formed by the combination of lanthanum and ruthenium in a 1:2 ratio Lanthanum is a rare earth element, while ruthenium is a transition metal belonging to the platinum group
Preparation Methods
The synthesis of lanthanum–ruthenium (1/2) can be achieved through several methods. One common approach is the deposition precipitation method, where lanthanum and ruthenium precursors are deposited onto a support material, followed by reduction to form the desired compound . Another method involves the use of nanometer materials supported ruthenium catalysts, where the effects of support materials, precursors, and ruthenium nanometer particles on the performance of the catalysts are systematically studied . Industrial production methods may involve high-temperature solid-state reactions or chemical vapor deposition techniques to achieve the desired stoichiometry and purity.
Chemical Reactions Analysis
Lanthanum–ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in the hydrogenolysis of glycerol, ruthenium supported on lanthanum-modified zirconium dioxide catalysts shows significant catalytic efficiency . Common reagents used in these reactions include hydrogen gas, oxygen, and various organic substrates. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the hydrogenolysis of glycerol can produce ethylene glycol and other valuable chemicals .
Scientific Research Applications
Lanthanum–ruthenium (1/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and carbon-carbon bond formation . In biology and medicine, ruthenium complexes have shown potential as antimicrobial agents due to their ability to interact with DNA and other cellular components . In industry, lanthanum–ruthenium (1/2) is used in the development of advanced materials for energy storage, such as rechargeable zinc-air batteries . Additionally, ruthenium nanoclusters have applications in photocatalysis, electronics, and sensors .
Mechanism of Action
The mechanism of action of lanthanum–ruthenium (1/2) involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, the compound’s effectiveness is attributed to the formation of ruthenium particles and their dispersion on the support material, which enhances the surface area and catalytic activity . In biological systems, ruthenium complexes can bind to DNA and disrupt cellular processes, leading to antimicrobial effects . The specific pathways and molecular targets depend on the application and the conditions under which the compound is used.
Comparison with Similar Compounds
Lanthanum–ruthenium (1/2) can be compared with other similar compounds, such as lanthanum cobaltate and lanthanum manganite. Lanthanum cobaltate, when doped with ruthenium, shows enhanced electrocatalytic activity for oxygen reduction and evolution reactions, making it suitable for use in rechargeable zinc-air batteries . Lanthanum manganite, when doped with ruthenium, exhibits improved photocatalytic activity for water oxidation and dye degradation . These comparisons highlight the unique properties of lanthanum–ruthenium (1/2) and its potential advantages in various applications.
Conclusion
Lanthanum–ruthenium (1/2) is a compound with diverse applications in catalysis, biology, medicine, and industry Its unique properties, such as high catalytic efficiency and potential antimicrobial activity, make it a valuable material for scientific research and industrial applications
Properties
CAS No. |
12031-29-7 |
|---|---|
Molecular Formula |
LaRu2 |
Molecular Weight |
341.0 g/mol |
IUPAC Name |
lanthanum;ruthenium |
InChI |
InChI=1S/La.2Ru |
InChI Key |
XNUUJKJWYXTUTP-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
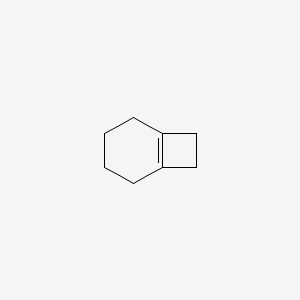
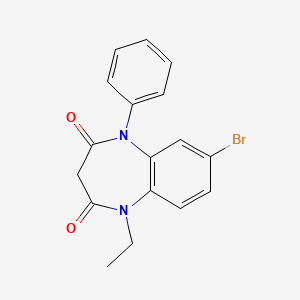
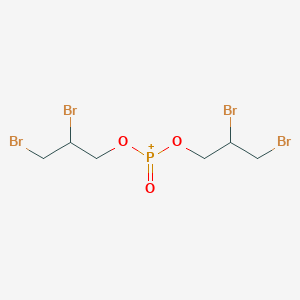
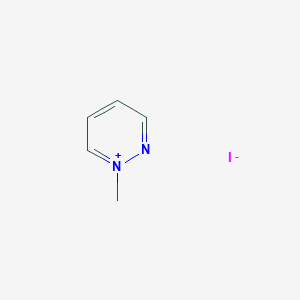

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
